PFI-653

Vanin-1 inhibition Enzyme assay IC50

Choose PFI-653 for unmatched vanin-1 target validation. This SGC-certified probe offers 80-fold greater potency than RR6 (IC₅₀ 6.85 vs 540 nM), broad species cross-reactivity (human, mouse, rat, dog), and a matched inactive control (PFI-653-N). Profiled against >75 off-targets, it delivers superior data reproducibility. High oral bioavailability (96%) and validated in vivo efficacy in DSS colitis assure reliable pharmacodynamic correlations. Insist on the authentic probe to avoid experimental artifacts from under-characterized analogs.

Molecular Formula C18H22N6O2
Molecular Weight 354.4 g/mol
Cat. No. B611787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-653
SynonymsVanin-1-IN-1;  Vanin-1IN-1;  Vanin-1 IN-1;  VUN34002;  VUN-34002;  VUN 34002; 
Molecular FormulaC18H22N6O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4
InChIInChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23)
InChIKeyVGRLXWFIXGZRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PFI-653: A Potent, Selective Vanin-1 (VNN1) Chemical Probe for Metabolic and Inflammatory Disease Research


PFI-653 (also known as Vanin-1-IN-1 or compound 3) is a cell-permeable, potent, and selective small-molecule inhibitor of the pantetheinase vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme involved in pantetheine hydrolysis to cysteamine and pantothenic acid [1]. It is classified as a pyrimidine carboxamide-based chemical probe and was developed and characterized by the Structural Genomics Consortium (SGC) for target validation studies [1]. PFI-653 exhibits high potency against recombinant human vanin-1 with an IC₅₀ of 6.85 nM and demonstrates broad species cross-reactivity, binding to plasma vanin-1 from mouse, rat, dog, and human [1].

Why PFI-653 Cannot Be Replaced by Other Vanin-1 Inhibitors Like RR6 or Vanin-1-IN-3


While multiple vanin-1 inhibitors exist, they are not interchangeable due to substantial differences in potency, selectivity profiles, in vivo duration of action, and target engagement across species and tissue compartments. For example, RR6 inhibits recombinant vanin-1 with an IC₅₀ of 540 nM, making it approximately 80-fold less potent than PFI-653, and its serum pantetheinase inhibition varies across species . Vanin-1-IN-3 (OMP-7) offers different pharmacokinetic properties, including a sustained inhibitory effect in serum, but has not been as extensively validated as a chemical probe [1]. Furthermore, PFI-653 is uniquely positioned as an SGC-certified chemical probe with a matched negative control compound (PFI-653-N) and comprehensive selectivity profiling against >75 off-targets, which is critical for rigorous target validation studies . Substituting with a less potent or less characterized analog can compromise data reproducibility and experimental conclusions.

PFI-653: Quantitative Differentiation Evidence Against Key Comparators


Superior Potency: PFI-653 Exhibits 80-Fold Higher Affinity for Recombinant Vanin-1 Compared to RR6

PFI-653 demonstrates a significantly lower IC₅₀ value for recombinant human vanin-1 compared to the alternative inhibitor RR6, indicating higher binding affinity and greater potency in enzymatic assays [1]. This difference translates to requiring lower compound concentrations to achieve the same level of target inhibition, which can be crucial for minimizing off-target effects in cellular assays [1].

Vanin-1 inhibition Enzyme assay IC50 Recombinant human VNN1

Defined Selectivity Profile: PFI-653 Shows >7,300-Fold Selectivity Window Over Biotinidase and Broad Kinase Panel

PFI-653 has been profiled against a panel of 40 kinases and 35 additional targets, including enzymes, receptors, and ion channels . It exhibits an IC₅₀ greater than 50 μM for biotinidase, the most closely related enzyme to vanin-1 . This selectivity window is calculated relative to its human vanin-1 IC₅₀ of 6.85 nM . In contrast, the selectivity profile of RR6 is less comprehensively documented .

Vanin-1 Selectivity Off-target screening Chemical probe

Validated In Vivo Target Engagement: PFI-653 Attenuates Disease Severity in a DSS-Induced Colitis Model at 50 mg/kg

In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of PFI-653 at 50 mg/kg prevented reductions in body weight, reduced disease severity, and lowered serum vanin-1 levels . While RR6 has shown efficacy in a lung ischemia-reperfusion injury model, the specific dosing and outcomes differ and may not be directly comparable [1]. The availability of peer-reviewed, disease-relevant in vivo data for PFI-653 provides a stronger basis for its use in inflammation and metabolic disease studies.

Vanin-1 Inflammatory bowel disease In vivo DSS colitis

High Oral Bioavailability (96%) and Defined Pharmacokinetics in Rat Enable Preclinical Dosing Flexibility

PFI-653 exhibits high oral bioavailability (F = 96%) and a defined pharmacokinetic profile in rats, with an intravenous half-life of 1 hour and clearance of 19 mL/min/kg . This contrasts with Vanin-1-IN-3 (OMP-7), which shows a more sustained effect but lacks comparable published oral PK data [1]. The well-characterized PK of PFI-653 allows for more precise experimental design and dosing regimen optimization.

Pharmacokinetics Oral bioavailability PFI-653 Rat

Matched Negative Control Compound (PFI-653-N) Available for Rigorous Target Validation

PFI-653 is supplied with a dedicated negative control compound, PFI-653-N, which is structurally related but lacks inhibitory activity against vanin-1 . This allows for the essential control experiment where any observed biological effect can be confirmed to be specifically due to vanin-1 inhibition, rather than off-target or non-specific effects. In contrast, a matched negative control is not commonly available for other vanin-1 inhibitors like RR6 or Vanin-1-IN-3 .

Chemical probe Negative control PFI-653-N Target validation

Optimal Scientific and Preclinical Applications for PFI-653


Target Validation Studies in Inflammatory Bowel Disease (IBD) Research

Given its demonstrated in vivo efficacy in a DSS-induced colitis model, PFI-653 is ideally suited for validating the role of vanin-1 in IBD pathogenesis and for preclinical assessment of vanin-1 inhibition as a therapeutic strategy for inflammatory gastrointestinal disorders .

Investigating Vanin-1's Role in Metabolic Syndrome and Type 2 Diabetes

With high oral bioavailability and potent inhibition of vanin-1, PFI-653 can be used to probe the enzyme's contribution to metabolic dysregulation, including its impact on insulin sensitivity, lipid metabolism, and glucose homeostasis in relevant animal models .

Chemical Biology and High-Content Screening for Novel Vanin-1 Interactors

The exceptional potency and well-defined selectivity profile of PFI-653 make it an excellent tool for chemical biology studies, including cellular thermal shift assays (CETSA) and high-content screening, to identify novel interacting proteins or downstream signaling pathways regulated by vanin-1 .

Preclinical Pharmacodynamic Studies for Vanin-1 Inhibition

The characterized rat pharmacokinetic parameters (96% oral bioavailability, 1 h half-life) allow for rational design of pharmacodynamic studies to correlate target engagement (e.g., reduction in plasma cysteamine levels) with therapeutic outcomes in vivo, facilitating dose selection and regimen optimization for future development candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFI-653

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.